molecular formula C13H26O B8612712 2,4,5,7,7-Pentamethyloctanal CAS No. 113831-55-3

2,4,5,7,7-Pentamethyloctanal

Cat. No.: B8612712
CAS No.: 113831-55-3
M. Wt: 198.34 g/mol
InChI Key: BLSRNKWUIXLQSZ-UHFFFAOYSA-N
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Description

This compound is structurally characterized by five methyl groups at positions 2, 4, 5, 7, and 7 on an eight-carbon aldehyde chain. Such methyl branching typically influences physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., steric hindrance, oxidation stability).

Properties

CAS No.

113831-55-3

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

2,4,5,7,7-pentamethyloctanal

InChI

InChI=1S/C13H26O/c1-10(9-14)7-11(2)12(3)8-13(4,5)6/h9-12H,7-8H2,1-6H3

InChI Key

BLSRNKWUIXLQSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)C(C)CC(C)(C)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily discusses unrelated compounds, such as N,N,2,4,6-Pentamethylanilinium hexafluorophosphate (an ionic organic salt) and polychlorinated biphenyls (PCBs) like 2,2′,4,6,6′-Pentachlorobiphenyl . Below is an analysis of their structural and functional differences compared to 2,4,5,7,7-Pentamethyloctanal:

Structural Differences

Compound Core Structure Functional Groups Key Features
This compound Branched C8 aldehyde Aldehyde (-CHO), methyl groups High steric hindrance, potential volatility
N,N,2,4,6-Pentamethylanilinium Aromatic ammonium salt NH2+ (protonated amine), methyl Ionic interactions, crystalline structure
2,2′,4,6,6′-Pentachlorobiphenyl Biphenyl with Cl substituents Chlorine atoms, aromatic rings Environmental persistence, toxicity

Functional and Application Differences

  • This compound: Likely used in fragrances or flavorants due to aldehyde functionality and branched structure (common in terpenoid derivatives). No specific applications are cited in the evidence.
  • 2,2′,4,6,6′-Pentachlorobiphenyl : A PCB regulated as a "First-Class Specific Chemical Substance" due to environmental and health risks.

Physical Property Data

No data tables for this compound (e.g., melting point, solubility) are available in the evidence. For comparison:

  • N,N,2,4,6-Pentamethylanilinium hexafluorophosphate : Exhibits hydrogen bonding (e.g., H6A–C6–H6B interactions) and crystallographic parameters (bond lengths: ~1.49 Å for C–C bonds).
  • 2,2′,4,6,6′-Pentachlorobiphenyl : Available as a 100 μg/mL isooctane solution for analytical use.

Limitations of the Evidence

Irrelevant Compounds : The evidence focuses on ammonium salts and chlorinated biphenyls, which are structurally and functionally distinct from branched aldehydes like this compound.

Missing Data: No synthesis routes, spectroscopic data (e.g., NMR, IR), or application studies for the target compound are provided.

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